molecular formula C11H11BrN2O2 B1417045 Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate CAS No. 2116195-54-9

Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate

Cat. No.: B1417045
CAS No.: 2116195-54-9
M. Wt: 283.12 g/mol
InChI Key: VABZZHYBVZKQPS-UHFFFAOYSA-N
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Description

Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate is a chemical compound with the molecular formula C11H11BrN2O2. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate has several scientific research applications:

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound could involve further exploration of its potential pharmacological activities, given the known activities of compounds with imidazo[1,2-a]pyridine cores . Additionally, the development of more efficient synthetic methods for these types of compounds could be a valuable area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate can be synthesized through a chemodivergent approach involving the reaction of α-bromoketones with 2-aminopyridines. The reaction typically proceeds in ethyl acetate via a one-pot tandem cyclization/bromination process. The cyclization to form imidazo[1,2-a]pyridines is promoted by further bromination, and no base is needed .

Industrial Production Methods

the synthetic route mentioned above can be scaled up for industrial applications, considering the mild and metal-free reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Ethyl (7-bromoimidazo[1,2-a]pyridin-2-yl)acetate can be compared with other imidazo[1,2-a]pyridine derivatives:

    Ethyl (7-chloroimidazo[1,2-a]pyridin-2-yl)acetate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl (7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate: Similar structure but with a fluorine atom instead of bromine.

    Ethyl (7-iodoimidazo[1,2-a]pyridin-2-yl)acetate: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and the biological activities conferred by the bromine atom .

Properties

IUPAC Name

ethyl 2-(7-bromoimidazo[1,2-a]pyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)6-9-7-14-4-3-8(12)5-10(14)13-9/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABZZHYBVZKQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C=CC(=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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